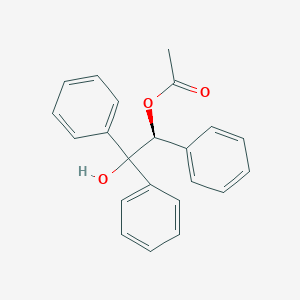

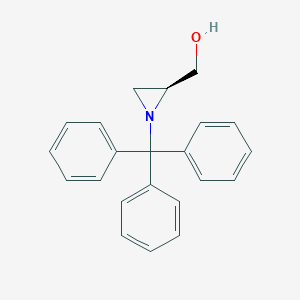

(S)-2-Hydroxy-1,2,2-Triphenylethylacetat

Übersicht

Beschreibung

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, also known as (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, is a useful research compound. Its molecular formula is C22H20O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Hydroxy-1,2,2-triphenylethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Hydroxy-1,2,2-triphenylethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomassenumwandlung

Diese Verbindung spielt eine bedeutende Rolle bei der Modifikation von Cellulose für die Biomassenumwandlung. Sie ist an der Synthese von Cellulosederivaten beteiligt, die für die Produktion von Biokraftstoffen und biologisch abbaubaren Materialien entscheidend sind. Die Acetylgruppe in der Verbindung kann in Reaktionen als Abgangsgruppe fungieren und so die Bildung von Celluloseestern erleichtern, die in Biomassenumwandlungsprozessen unerlässlich sind .

Grüne Chemie in der Polymerwissenschaft

Im Bereich der grünen Chemie wird (S)-2-Hydroxy-1,2,2-Triphenylethylacetat verwendet, um Polymere mit verbesserten physikalischen Eigenschaften zu erzeugen. Seine Struktur ermöglicht die Einführung von Phenylgruppen in Polymerketten, was die Festigkeit und thermische Stabilität des Materials erhöhen kann. Dies ist besonders vorteilhaft bei der Entwicklung nachhaltiger Materialien, die herkömmliche Kunststoffe ersetzen können .

Anwendungen zur Energiespeicherung

Der Acetatanteil der Verbindung ähnelt strukturell denen in Acetat-basierten ionischen Flüssigkeiten, die aufgrund ihres Potenzials in Energiespeicheranwendungen untersucht wurden. Diese ionischen Flüssigkeiten weisen eine hervorragende Löslichkeit und elektrochemische Stabilität auf, was sie als Elektrolyte in Batterien und Superkondensatoren geeignet macht .

Petrochemische Industrie

Im petrochemischen Bereich kann this compound an der Katalyse und als Lösungsmittel beteiligt sein. Seine Phenylgruppen können mit verschiedenen Petrochemikalien interagieren, um Reaktionsgeschwindigkeiten und Selektivität zu verbessern. Darüber hinaus können seine Lösemitteleigenschaften in den Reinigungs- und Trennungsprozessen innerhalb der Industrie genutzt werden .

Medizinische Anwendungen

Die Fähigkeit der Verbindung, Cellulose zu modifizieren, macht sie für medizinische Anwendungen wertvoll. Modifizierte Cellulose kann verwendet werden, um biokompatible Materialien für Arzneimittelverabreichungssysteme, Wundverbände und Gewebezüchtungsgerüste zu erzeugen. Die Phenylgruppen können auch antimikrobielle Eigenschaften verleihen, die in medizinischen Textilien von Vorteil sind .

Sanierung der Umwelt

This compound kann zur Synthese von Materialien für die Umweltsanierung wie Filter und Adsorptionsmittel verwendet werden. Diese Materialien können Schadstoffe aus Wasser und Luft entfernen, da die Verbindung funktionelle Gruppen einführen kann, die an Verunreinigungen binden .

Lebensmittelverpackungen

Die Rolle der Verbindung bei der Herstellung von modifizierter Cellulose findet auch in Lebensmittelverpackungen Anwendung. Sie kann zur Herstellung von biologisch abbaubaren und nachhaltigen Verpackungsmaterialien beitragen, die die Umweltbelastung reduzieren. Die Phenylgruppen können der Verpackung Steifigkeit und Barriereeigenschaften verleihen und so die Haltbarkeit von Lebensmitteln verlängern .

Elektronik

In der Elektronik kann this compound zur Entwicklung leitfähiger Polymere verwendet werden. Die Phenylgruppen können die Leitfähigkeit von Polymeren verbessern, wodurch sie sich für den Einsatz in elektronischen Geräten, Sensoren und flexiblen Schaltungen eignen .

Wirkmechanismus

Mode of Action

It’s known that acetate derivatives can interact with various biological targets, influencing cellular processes . The exact nature of these interactions and the resulting changes in cellular function for this specific compound remain to be elucidated.

Biochemical Pathways

Acetate, a component of this compound, is involved in several metabolic pathways, including the acetyl CoA pathway . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets . .

Eigenschaften

IUPAC Name |

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352916 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-51-1 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

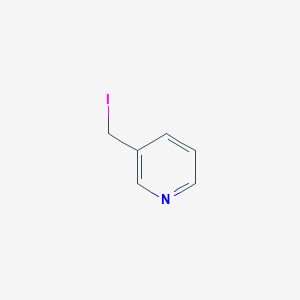

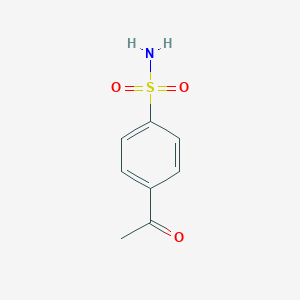

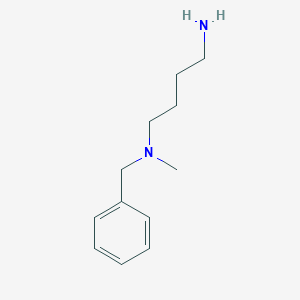

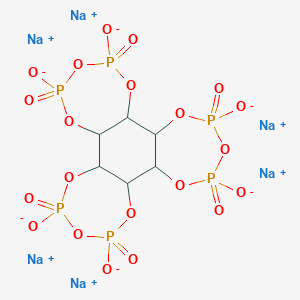

Feasible Synthetic Routes

Q1: What makes (S)-2-Hydroxy-1,2,2-triphenylethyl acetate useful for stereoselective aldol reactions?

A: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can be doubly deprotonated to form a chiral enolate. This enolate reacts with aldehydes in a highly diastereoselective manner, meaning it preferentially forms one stereoisomer of the aldol product over others. This control arises from the steric bulk of the triphenylmethyl group, which influences the approach of the aldehyde during the reaction. [, ]

Q2: What factors influence the diastereoselectivity of aldol reactions using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate?

A2: Research shows that several factors affect the diastereomeric ratio of the aldol products. These include:

- Enolate Gegenion: The metal cation used to form the enolate (e.g., lithium, magnesium) significantly impacts selectivity. Magnesium enolates generally lead to higher diastereoselectivity. []

- Reaction Temperature: Lower temperatures often favor higher diastereoselectivity. []

- Aldehyde Structure: The steric and electronic properties of the aldehyde itself can affect selectivity. Research on the addition of (S)-HYTRA to various substituted aromatic aldehydes showed a dependence of the diastereoselectivity on the nature and position of the substituents. []

Q3: How is the chiral auxiliary removed after the aldol reaction?

A: The (S)-2-Hydroxy-1,2,2-triphenylethyl acetate auxiliary is cleaved from the aldol product via basic hydrolysis. This step is typically high yielding and regenerates the chiral auxiliary, (S)-triphenylglycol, which can be recycled for further use. []

Q4: Were any unusual observations made during the research on (S)-2-Hydroxy-1,2,2-triphenylethyl acetate?

A: Interestingly, the researchers observed unusual rearrangements in the mass spectra of (S)-triphenylglycol and several of its ester derivatives, including (S)-2-Hydroxy-1,2,2-triphenylethyl acetate itself. [] While the exact nature of these rearrangements isn't fully detailed in the provided abstracts, it highlights the importance of careful analysis and interpretation of spectroscopic data in organic synthesis.

Q5: What are the limitations of using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate as a chiral auxiliary?

A: While (S)-2-Hydroxy-1,2,2-triphenylethyl acetate can achieve high diastereoselectivity in aldol reactions, limitations exist. The effectiveness of reagent control can vary depending on the specific aldehyde used. In some cases, the inherent chirality of the aldehyde might compete with the influence of the auxiliary, leading to lower diastereoselectivity than desired. [] Further research and optimization may be required to achieve desired outcomes with specific substrates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)